[2,2-dimethyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinolin-1(2H)-yl](phenyl)methanone
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Overview
Description
2,2-dimethyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone is a complex organic compound that features a quinoline core substituted with a tetrazole group
Preparation Methods
The synthesis of 2,2-dimethyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone involves multiple steps:
Formation of the Tetrazole Group: The tetrazole group can be synthesized using a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Quinoline Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chemical Reactions Analysis
2,2-dimethyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, converting the ketone group to an alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to the presence of the tetrazole group, which is known for its bioisosteric properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar compounds include other tetrazole-containing molecules and quinoline derivatives:
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole share similar bioisosteric properties and are used in medicinal chemistry.
Quinoline Derivatives: Compounds such as chloroquine and quinine are well-known for their antimalarial properties and share the quinoline core structure.
Properties
Molecular Formula |
C26H23N5OS |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
[2,2-dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C26H23N5OS/c1-26(2)17-20(18-33-25-27-28-29-31(25)21-13-7-4-8-14-21)22-15-9-10-16-23(22)30(26)24(32)19-11-5-3-6-12-19/h3-17H,18H2,1-2H3 |
InChI Key |
FRLFOTCMSZLYPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CSC4=NN=NN4C5=CC=CC=C5)C |
Origin of Product |
United States |
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